molecular formula C19H30O4 B14455730 Bis(cyclohexylmethyl) 2-methylidenebutanedioate CAS No. 72414-34-7

Bis(cyclohexylmethyl) 2-methylidenebutanedioate

Katalognummer: B14455730
CAS-Nummer: 72414-34-7
Molekulargewicht: 322.4 g/mol
InChI-Schlüssel: KIFIQSNPRDDQSQ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Bis(cyclohexylmethyl) 2-methylidenebutanedioate is a chemical compound with the molecular formula C19H30O4. It is known for its unique structure, which includes two cyclohexylmethyl groups attached to a 2-methylidenebutanedioate backbone. This compound is used in various scientific research applications due to its interesting chemical properties and reactivity.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of bis(cyclohexylmethyl) 2-methylidenebutanedioate typically involves the esterification of 2-methylidenebutanedioic acid with cyclohexylmethanol. The reaction is usually carried out in the presence of a strong acid catalyst, such as sulfuric acid, under reflux conditions. The reaction mixture is then purified through distillation or recrystallization to obtain the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions can further improve the scalability of the synthesis.

Analyse Chemischer Reaktionen

Types of Reactions

Bis(cyclohexylmethyl) 2-methylidenebutanedioate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the ester groups into alcohols.

    Substitution: Nucleophilic substitution reactions can replace the ester groups with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like sodium hydroxide (NaOH) or other nucleophiles can facilitate substitution reactions.

Major Products Formed

    Oxidation: Carboxylic acids.

    Reduction: Alcohols.

    Substitution: Various substituted esters or other functionalized derivatives.

Wissenschaftliche Forschungsanwendungen

Bis(cyclohexylmethyl) 2-methylidenebutanedioate is utilized in several scientific research fields, including:

    Chemistry: As a reagent in organic synthesis and catalysis studies.

    Biology: In the study of enzyme interactions and metabolic pathways.

    Industry: Used in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of bis(cyclohexylmethyl) 2-methylidenebutanedioate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s ester groups can undergo hydrolysis, releasing active intermediates that participate in various biochemical pathways. The cyclohexylmethyl groups may also contribute to the compound’s binding affinity and specificity.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • Bis(phenylmethyl) 2-methylidenebutanedioate
  • Bis(ethylmethyl) 2-methylidenebutanedioate
  • Bis(propylmethyl) 2-methylidenebutanedioate

Uniqueness

Bis(cyclohexylmethyl) 2-methylidenebutanedioate is unique due to its cyclohexylmethyl groups, which provide distinct steric and electronic properties compared to other similar compounds. These properties can influence the compound’s reactivity, stability, and interactions with other molecules, making it a valuable compound in various research applications.

Eigenschaften

CAS-Nummer

72414-34-7

Molekularformel

C19H30O4

Molekulargewicht

322.4 g/mol

IUPAC-Name

bis(cyclohexylmethyl) 2-methylidenebutanedioate

InChI

InChI=1S/C19H30O4/c1-15(19(21)23-14-17-10-6-3-7-11-17)12-18(20)22-13-16-8-4-2-5-9-16/h16-17H,1-14H2

InChI-Schlüssel

KIFIQSNPRDDQSQ-UHFFFAOYSA-N

Kanonische SMILES

C=C(CC(=O)OCC1CCCCC1)C(=O)OCC2CCCCC2

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.